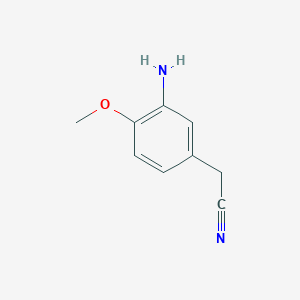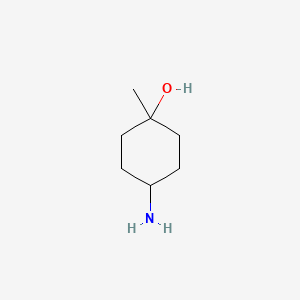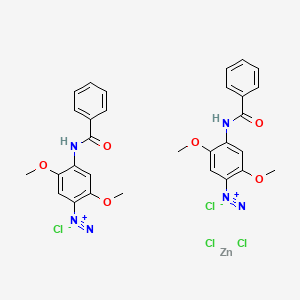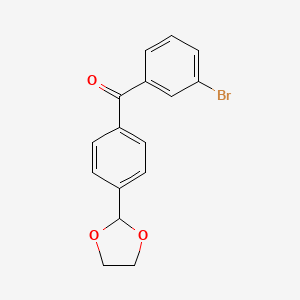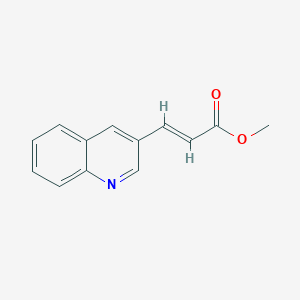
methyl (E)-3-(3-quinolinyl)-2-propenoate
説明
Methyl (E)-3-(3-quinolinyl)-2-propenoate, also known as this compound, is an organic compound that is used in many scientific research applications. It is a quinoline derivative and is a colorless liquid at room temperature. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis and has a variety of other applications.
科学的研究の応用
Antitumor Potential
Methyl (E)-3-(3-quinolinyl)-2-propenoate derivatives have been studied for their potential in cancer treatment. A study by (Rodrigues et al., 2012) evaluated quinolinyl acrylate derivatives against human prostate cancer cells, demonstrating inhibitory effects on cell viability, adhesion, migration, invasion, neoangiogenesis, clonogenic, and MMP-9 activity. These findings support the potential therapeutic usefulness of quinolinyl derivatives in treating prostate cancer.
Enantioselective Hydrogenation
The compound has been investigated in the context of catalysis, particularly in enantioselective hydrogenation. (Nakatsuji et al., 2020) studied the effect of methyl-substitution on the quinoline ring of cinchona alkaloids, finding that this alteration impacts the adsorption strength and intrinsic enantioselectivity of modifiers in the hydrogenation process.
Anti-Plasmodial and Anti-Trypanosomal Activity
Research by (Wright et al., 2002) on marine tunicate-derived alkaloids with a decahydroquinoline skeleton, including this compound derivatives, has shown significant antiplasmodial and antitrypanosomal activities, suggesting their potential as lead structures for new antimalarial drugs.
Chemical Structure and Material Properties
The effects of systematic methyl substitution on material properties of metal (III) tris(n-methyl-8-quinolinolato) chelates were investigated by (Sapochak et al., 2001). This study relates chemical structures to photoluminescence, electroluminescence, and thermal properties, contributing to the understanding of material properties for electroluminescence device performance.
Antimicrobial Activity
In the field of microbiology, (Ashok et al., 2014) synthesized new quinolinyl prop-2-en-1-ones derivatives and evaluated their in vitro antibacterial and antifungal activity, revealing good antimicrobial properties of some compounds.
Fluorescence Sensing
Research on fluorescence sensing properties of quinoline-based isomers, including derivatives of this compound, was conducted by (Hazra et al., 2018). They synthesized positional isomers to compare their fluorescence sensing properties, discovering differences in sensitivity and intensity enhancement for detecting metal ions.
Cholinesterase Inhibition
The study by (Ikram et al., 2012) focused on the synthesis and characterization of quinolinyl derivatives and their distinct butyrylcholinesterase activities, demonstrating selective inhibition and potential relevance for neurological applications.
特性
IUPAC Name |
methyl (E)-3-quinolin-3-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)7-6-10-8-11-4-2-3-5-12(11)14-9-10/h2-9H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXTZYRMZZIIKT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC2=CC=CC=C2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC2=CC=CC=C2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822314 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




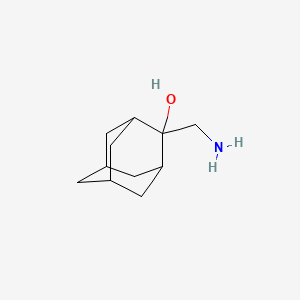
![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B3021752.png)
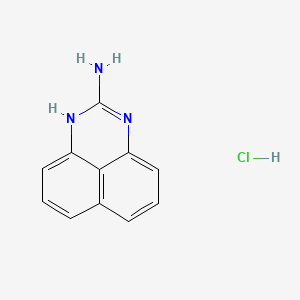
![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B3021758.png)



